molecular formula C19H18N6O3 B11586562 (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Katalognummer: B11586562
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: PIDSXBMFKCAGCO-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound characterized by its unique structure, which includes a triazolo[3,4-a]phthalazine core and a trimethoxybenzylidene hydrazinylidene moiety

Vorbereitungsmethoden

The synthesis of (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine typically involves a multi-step process. The synthetic route often starts with the preparation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the trimethoxybenzylidene hydrazinylidene group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a range of derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine stands out due to its unique structural features and reactivity. Similar compounds include other triazolo[3,4-a]phthalazine derivatives and hydrazinylidene-containing molecules. the presence of the trimethoxybenzylidene group in this compound provides distinct chemical and biological properties that differentiate it from its analogs.

Eigenschaften

Molekularformel

C19H18N6O3

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C19H18N6O3/c1-26-15-8-12(9-16(27-2)17(15)28-3)10-20-22-18-13-6-4-5-7-14(13)19-23-21-11-25(19)24-18/h4-11H,1-3H3,(H,22,24)/b20-10+

InChI-Schlüssel

PIDSXBMFKCAGCO-KEBDBYFISA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C=NN=C3C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.